![molecular formula C18H22N2O2 B6344880 Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326811-96-4](/img/structure/B6344880.png)
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group at the 3-position and a 4-cyclohexylphenyl group at the 5-position .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl ring (a type of benzene derivative) substituted with a cyclohexyl group. The ethyl carboxylate group is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, we can infer some possible reactions based on its functional groups. The ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The pyrazole ring might participate in various reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar ester group and the bulky cyclohexylphenyl group could influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . This compound can act as a precursor for boron reagents that are essential for the transmetalation step in these reactions. The cyclohexylphenyl group in the compound may provide steric hindrance that can influence the reactivity and selectivity of the coupling process.
Development of Boron Reagents
The compound’s structure is conducive to the development of novel boron reagents. These reagents are tailored for specific Suzuki–Miyaura coupling conditions, and their properties, such as stability and reactivity, can be fine-tuned by modifying the pyrazole moiety .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSANKUBGVKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate |
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